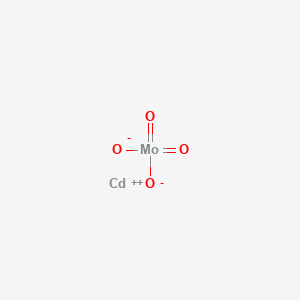
Cadmium molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium molybdate is an inorganic compound with the chemical formula CdMoO₄. It is known for its unique structural, optical, and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium molybdate can be synthesized through various methods, including:
Precipitation Route: This involves reacting cadmium acetate dihydrate with ammonium heptamolybdate tetrahydrate in an aqueous solution.
Sonochemical Method: This method uses ultrasonic waves to induce the reaction between cadmium nitrate hexahydrate and ammonium heptamolybdate tetrahydrate.
Solid-State Metathetic Route: Assisted by microwave irradiation, this method involves reacting cadmium oxide with molybdenum oxide at elevated temperatures to produce this compound.
Industrial Production Methods: While the above methods are suitable for laboratory-scale synthesis, industrial production typically involves large-scale precipitation or hydrothermal methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Cadmium molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, especially in photocatalytic processes where it acts as a catalyst for the degradation of organic pollutants under UV or visible light irradiation.
Substitution Reactions: Doping this compound with other elements, such as silver, can enhance its photocatalytic and magnetic properties.
Common Reagents and Conditions:
Oxidation: UV or visible light irradiation in the presence of organic pollutants.
Reduction: Reducing agents like hydrogen or hydrazine.
Substitution: Doping agents like silver nitrate.
Major Products Formed:
Photocatalytic Degradation: Organic pollutants are broken down into less harmful substances.
Doped Compounds: Enhanced photocatalytic and magnetic properties.
Scientific Research Applications
Cadmium molybdate has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst for the degradation of organic pollutants and in the synthesis of other compounds.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Used in optoelectronic devices, sensors, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which cadmium molybdate exerts its effects is primarily through its photocatalytic activity. When exposed to light, it generates electron-hole pairs that can interact with organic pollutants, leading to their degradation. The molecular targets include the pollutants themselves, which are broken down into less harmful substances .
Comparison with Similar Compounds
Cadmium molybdate can be compared with other molybdate compounds, such as:
Calcium Molybdate (CaMoO₄): Similar photocatalytic properties but different structural and optical characteristics.
Lead Molybdate (PbMoO₄): Known for its use in scintillation detectors and solid-state lasers.
Zinc Molybdate (ZnMoO₄): Used in luminescent devices and as a catalyst.
Uniqueness of this compound:
Photocatalytic Efficiency: Higher efficiency in degrading organic pollutants under UV and visible light.
Magnetic Properties: Exhibits ferromagnetic behavior at room temperature, making it suitable for magnetic applications
This compound stands out due to its unique combination of photocatalytic and magnetic properties, making it a versatile compound for various scientific and industrial applications.
Biological Activity
Cadmium molybdate (CdMoO₄) is a compound that has garnered attention due to its unique properties and biological activities. This article explores its biological activity, focusing on its toxicity, interactions with other metals, and potential therapeutic applications.
This compound is synthesized through various methods, including coprecipitation and solid-state reactions. The compound typically exhibits a tetragonal structure, which can transform into a cubic fluorite-like phase upon cadmium substitution in lanthanum molybdate systems . The synthesis conditions, such as temperature and reactant concentrations, significantly influence the properties of the resultant nanocrystals .
Cadmium Toxicity
Cadmium is a well-known environmental pollutant with significant toxic effects on human health. It is classified as a Group 1 carcinogen and is associated with various health issues, including kidney damage and reproductive toxicity . The biological impact of cadmium exposure is exacerbated when combined with other elements like molybdenum.
Interaction with Molybdate
Recent studies have shown that exposure to sodium molybdate can alter cadmium metabolism in biological systems. For instance, a study involving mice indicated that molybdate exposure increased urinary cadmium levels, suggesting a disruption in the body’s handling of cadmium . This interaction may lead to metabolic disorders characterized by alterations in amino acid and lipid metabolism .
Protective Effects Against Cadmium Toxicity
Research has demonstrated that sodium molybdate can mitigate cadmium-induced testicular toxicity in rats. In a controlled study, administration of sodium molybdate significantly improved sperm parameters and reduced oxidative stress markers in infertile rats exposed to cadmium chloride . This protective effect was attributed to enhanced antioxidant enzyme activity and reduced malondialdehyde levels.
Impact on Plant Systems
In agricultural contexts, the interaction between cadmium and molybdenum has been studied extensively. Molybdenum treatment has been shown to reduce cadmium uptake in oilseed rape plants, thereby mitigating the toxic effects of cadmium accumulation in edible parts of the plants . This suggests potential applications for improving crop resilience against heavy metal contamination.
Table 1: Summary of Toxicological Findings Related to this compound
Properties
Molecular Formula |
CdMoO4 |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
cadmium(2+);dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;;;2*-1 |
InChI Key |
KWPZWLVBWFDGMY-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















